5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Drug Formulation Crystallization Solubility Enhancement

This halogenated 2-aminopyridine scaffold is specifically engineered with 3-chloro-4-fluorophenyl substitution to achieve sub-nanomolar myeloperoxidase (MPO) inhibition (IC50=1 nM)—activity that generic bromo- or standalone aniline analogs cannot replicate. The patented crystalline form overcomes the critical solubility barrier inherent to this class, delivering >5 mg/mL aqueous solubility at pH 6.8 versus <0.1 mg/mL for amorphous or closely related derivatives, ensuring reliable in vivo dosing. With a balanced logP of 2.9 and low TPSA of 38.9 Ų, it is pre-optimized for CNS drug discovery. Its primary amine enables rapid parallel SAR via amidation or reductive amination. Procuring this optimized building block directly prevents assay failure, irreproducible results, and costly reformulation during lead optimization.

Molecular Formula C11H8ClFN2
Molecular Weight 222.647
CAS No. 1314985-70-0
Cat. No. B572793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-fluorophenyl)pyridin-2-amine
CAS1314985-70-0
Synonyms5-(3-Chloro-4-fluorophenyl)pyridin-2-aMine
Molecular FormulaC11H8ClFN2
Molecular Weight222.647
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=C(C=C2)N)Cl)F
InChIInChI=1S/C11H8ClFN2/c12-9-5-7(1-3-10(9)13)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)
InChIKeyOFIINFLNDRNROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloro-4-fluorophenyl)pyridin-2-amine (CAS 1314985-70-0): A Halogenated 2-Aminopyridine Scaffold for Kinase and MPO Inhibitor Development


5-(3-Chloro-4-fluorophenyl)pyridin-2-amine (CAS 1314985-70-0) is a halogenated 2-aminopyridine derivative that serves as a versatile building block in medicinal chemistry. Its molecular framework, characterized by a pyridine core substituted with a 3-chloro-4-fluorophenyl group and a primary amine, presents a balanced lipophilic profile (XLogP3: 2.9) and a topological polar surface area (TPSA) of 38.9–39.64 Ų [1]. The compound has demonstrated utility as a foundational scaffold for the synthesis of potent kinase inhibitors and has been identified as a sub-nanomolar inhibitor of myeloperoxidase (MPO), with an IC50 of 1.0 nM in recombinant human MPO assays [2]. Additionally, patent literature discloses novel crystalline forms of this compound that exhibit substantially improved aqueous solubility and thermal stability compared to its amorphous state, addressing critical formulation challenges for in vivo applications [3].

Procurement Risks of Substituting 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine with Generic Halogenated 2-Aminopyridines


While numerous 2-aminopyridine derivatives are commercially available, simple substitution with a generic halogenated analog (e.g., 5-bromo-2-aminopyridine or 3-fluoro-4-chloroaniline) is not functionally equivalent. The specific combination of chlorine and fluorine atoms at the 3- and 4-positions of the phenyl ring, coupled with the 2-aminopyridine core, is essential for achieving the observed sub-nanomolar MPO inhibitory activity (IC50 = 1 nM) [1]. Furthermore, the crystalline form described in patent WO2023123567 provides a solubility advantage (>5 mg/mL at pH 6.8) that is not inherent to the amorphous material or to closely related aryl pyridin-2-amines, which typically suffer from extremely low aqueous solubility (<0.1 mg/mL) [2]. These critical differences in biological potency and physicochemical properties mean that procurement of an unoptimized alternative can lead to failed experiments, irreproducible results, and wasted resources in both screening and in vivo studies.

Quantitative Differentiation Evidence for 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine (CAS 1314985-70-0)


Crystalline Form Yields >50-Fold Improvement in Aqueous Solubility at pH 6.8

The crystalline form of 5-(3-chloro-4-fluorophenyl)pyridin-2-amine, as disclosed in WO2023123567, exhibits an aqueous solubility of >5 mg/mL in pH 6.8 buffer, representing a >50-fold increase compared to the amorphous form (<0.1 mg/mL) and typical halogenated 2-aminopyridine building blocks [1]. This improved solubility is crucial for achieving sufficient plasma concentrations in oral dosing and for enabling high-throughput screening at relevant concentrations.

Drug Formulation Crystallization Solubility Enhancement

Enhanced Thermal Stability Enables Long-Term Storage Without Decomposition

The crystalline form demonstrates a decomposition temperature of >200°C, as reported in WO2023123567, compared to typical decomposition temperatures of 150–180°C for amorphous halogenated pyridin-2-amines [1]. This enhanced thermal stability ensures that the compound maintains its chemical integrity during prolonged storage and under the thermal stress of certain synthetic processes.

Solid State Stability Process Chemistry Shelf-Life

Sub-Nanomolar Potency Against Recombinant Human Myeloperoxidase (MPO)

In a fluorometric assay measuring the inhibition of recombinant human myeloperoxidase (MPO) chlorination activity, 5-(3-chloro-4-fluorophenyl)pyridin-2-amine exhibits an IC50 of 1.0 nM [1]. By contrast, a structurally similar 2-aminopyridine derivative, 5-(2,4,5-trichlorophenoxy)pyridin-2-amine, exhibits an IC50 of 320 nM in a comparable MPO inhibition assay , representing a >300-fold difference in potency.

Inflammation Cardiovascular Disease Enzyme Inhibition

Balanced Lipophilicity and Low Polar Surface Area Optimize Blood-Brain Barrier Penetration

The computed physicochemical profile of 5-(3-chloro-4-fluorophenyl)pyridin-2-amine (XLogP3: 2.9; TPSA: 38.9 Ų) places it within the optimal range for central nervous system (CNS) penetration as defined by the Lipinski and CNS MPO rules [1]. In contrast, many halogenated 2-aminopyridines possess higher TPSA values (>60 Ų) due to additional polar substituents, which significantly reduces passive diffusion across the blood-brain barrier.

CNS Drug Design Physicochemical Properties Drug Metabolism

High-Impact Application Scenarios for 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine Based on Evidence


Development of Orally Bioavailable MPO Inhibitors for Chronic Inflammatory Diseases

The combination of sub-nanomolar MPO inhibition (IC50 = 1 nM) and the availability of a highly soluble crystalline form (>5 mg/mL at pH 6.8) positions 5-(3-chloro-4-fluorophenyl)pyridin-2-amine as an ideal advanced intermediate for synthesizing orally bioavailable MPO inhibitors. Researchers can confidently advance this scaffold into in vivo efficacy models of atherosclerosis, rheumatoid arthritis, or multiple sclerosis, knowing that the starting material itself has overcome a key solubility hurdle [1] [2].

High-Throughput Screening (HTS) Library Expansion for CNS Kinase Targets

With a balanced lipophilicity (XLogP3: 2.9) and a low polar surface area (TPSA: 38.9 Ų) that are favorable for CNS penetration, this compound is an excellent choice for medicinal chemists designing focused libraries targeting brain-penetrant kinase inhibitors. Its primary amine handle allows for rapid, parallel diversification via amide bond formation or reductive amination, enabling the efficient exploration of structure-activity relationships (SAR) around a CNS-optimized core [3].

Process Chemistry Scale-Up for Preclinical Toxicology Studies

The enhanced thermal stability (decomposition >200°C) of the crystalline form, as disclosed in WO2023123567, makes this compound particularly suitable for multi-kilogram scale synthesis. Its resistance to thermal degradation simplifies reaction workup and purification, leading to higher yields and lower costs in the production of material for IND-enabling toxicology studies. The defined crystalline form also ensures batch-to-batch consistency, a critical requirement for regulatory submissions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.